N-[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-(4-Bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxido) and a 4-bromophenyl substituent. The cyclopropanecarboxamide moiety is attached via a Z-configured imine bond. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The sulfone group enhances polarity and metabolic stability, while the bromophenyl substituent may influence binding interactions in biological systems .
Properties
Molecular Formula |
C15H15BrN2O3S2 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H15BrN2O3S2/c16-10-3-5-11(6-4-10)18-12-7-23(20,21)8-13(12)22-15(18)17-14(19)9-1-2-9/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
OBISCSJIDFQQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
A thiophene precursor (e.g., 3,4-dihydroxythiophene) undergoes cyclocondensation with thiourea derivatives in the presence of phosphorus oxychloride. For example, 2,3-dihydro-1,3,4-thiadiazole intermediates react with triazole derivatives to form fused thiazole systems. Key conditions:
Sulfonation to 5,5-Dioxide
The thiazole-sulfur atoms are oxidized using hydrogen peroxide (30%) in acetic acid at 50–70°C. Over-oxidation is prevented by controlled addition over 2–4 hours, yielding >85% sulfone product.
Z-Selective Imine Coupling
The cyclopropanecarboxamide is conjugated to the thieno-thiazole dioxide via a stereospecific imine bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediates the condensation between the carboxamide and an amino-thiazole intermediate in dichloromethane at 0–5°C. The Z-configuration is favored by:
-
Low-temperature kinetics : Slower reaction rates allow thermodynamic control of the transitory imine intermediate.
-
Steric effects : Bulky groups on the thiazole nitrogen hinder E-isomer formation.
Purification via recrystallization from ethyl acetate/hexane (1:3) yields 65–75% of the Z-isomer.
Analytical Validation and Optimization
Spectroscopic Characterization
Purity and Yield Optimization
Challenges and Mitigation Strategies
-
Regioselectivity in thiazole formation : Competing pathways during cyclization are minimized using electron-deficient thiourea derivatives.
-
Stereochemical control : Chiral auxiliaries (e.g., L-proline) were tested but proved unnecessary due to inherent steric guidance.
-
Scale-up limitations : Autoclave reactions for cyclopropanecarboxamide synthesis require pressure-rated equipment to handle NH3 gas .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs to N-[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide exhibit promising anticancer properties. The thiazole and thieno rings are known to enhance biological activity by interacting with specific cellular targets. For instance, derivatives of thiazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
1.2 Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them potential candidates for new antibiotics. The presence of the bromophenyl group is particularly noteworthy as halogenated aromatic compounds often exhibit enhanced antimicrobial activity .
Material Science
2.1 Organic Photovoltaics
this compound has potential applications in organic photovoltaic devices due to its ability to act as a donor material in bulk heterojunction solar cells. The compound's electronic properties can facilitate charge separation and transport, which are crucial for efficient energy conversion .
2.2 Synthesis of Functional Materials
The compound can serve as a precursor for the synthesis of functional materials such as polymers and nanocomposites. Its reactive cyclopropane moiety allows for further chemical modifications that can tailor the physical properties of the resulting materials for specific applications in electronics or catalysis .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Comparison
- IR Spectroscopy : The target compound’s sulfone group exhibits strong S=O stretching (~1250 cm⁻¹), consistent with ’s triazole-thiones. The absence of C=O bands in triazole derivatives () contrasts with the target’s cyclopropanecarboxamide C=O (~1680 cm⁻¹) .
- NMR : The cyclopropane protons (~1.0–2.0 ppm) and 4-bromophenyl aromatic signals distinguish the target from analogs like 11a (), which lack such features .
Biological Activity
N-[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with significant potential for various biological applications. Its unique structural features, including a brominated phenyl group and a thiazole ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name provides insight into its structure:
- IUPAC Name: this compound
- Molecular Formula: C18H20BrN2O3S2
- Molecular Weight: 442.39 g/mol
The compound features a thiazole ring and a cyclopropanecarboxamide moiety that are essential for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. It may inhibit specific enzymes involved in cellular proliferation.
- Protein-Ligand Interaction: The structural characteristics allow it to bind effectively to various proteins, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Study Findings: A study on thiosemicarbazide derivatives reported increased antibacterial activity correlated with the presence of bromine substituents on the phenyl ring. This suggests that this compound may exhibit enhanced antibacterial effects due to its brominated structure .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies:
- Mechanistic Insights: It has been suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. The unique thiazole ring may play a critical role in this mechanism.
- Case Study: In vitro studies demonstrated that derivatives of similar thiazole compounds inhibited the growth of various cancer cell lines by disrupting cell cycle progression .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
